molecular formula C23H29N3O2 B14633627 4'-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide CAS No. 54087-41-1

4'-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide

Cat. No.: B14633627
CAS No.: 54087-41-1
M. Wt: 379.5 g/mol
InChI Key: PWVTZSFIYJSYCX-UHFFFAOYSA-N
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Description

4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide is a complex organic compound with the molecular formula C23H29N3O2 and a molecular weight of 379.55 g/mol . This compound is characterized by its unique structure, which includes an isoquinoline ring system, an isopropyl group, and a propylaminoacetanilide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline ring system, the introduction of the isopropyl group, and the coupling with propylaminoacetanilide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-ethylaminoacetanilide
  • 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-methylaminoacetanilide

Uniqueness

Compared to similar compounds, 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide exhibits unique properties due to the presence of the propylamino group

Properties

CAS No.

54087-41-1

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-(3-oxo-4-propan-2-yl-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]-2-(propan-2-ylamino)acetamide

InChI

InChI=1S/C23H29N3O2/c1-14(2)21-18-7-5-6-8-19(18)22(26-23(21)28)16-9-11-17(12-10-16)25-20(27)13-24-15(3)4/h5-12,14-15,21-22,24H,13H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

PWVTZSFIYJSYCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CNC(C)C

Origin of Product

United States

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